molecular formula C17H20N2O4 B558614 Boc-D-Ala(2'-quinolyl)-OH CAS No. 170157-64-9

Boc-D-Ala(2'-quinolyl)-OH

Cat. No.: B558614
CAS No.: 170157-64-9
M. Wt: 316.35 g/mol
InChI Key: IKKVPSHCOQHAMU-CQSZACIVSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3$$) :
    • Boc tert-butyl: δ 1.44 (s, 9H).
    • Quinoline H3/H4: δ 8.15 (d, J = 8.4 Hz), 7.82 (t, J = 7.6 Hz).
    • α-H: δ 4.32 (q, J = 6.8 Hz).
  • $$ ^{13}\text{C} $$ NMR :
    • Boc carbonyl: δ 156.2 ppm.
    • Carboxylic acid: δ 174.8 ppm.

Infrared Spectroscopy (IR)

  • Boc C=O stretch : 1695 cm$$ ^{-1} $$.
  • Carboxylic acid O-H : 2500–3300 cm$$ ^{-1} $$ (broad).
  • Quinoline C=N : 1590 cm$$ ^{-1} $$.

Mass Spectrometry (MS)

  • ESI-MS : m/z 317.2 [M+H]$$ ^+ $$, 339.1 [M+Na]$$ ^+ $$.
  • Fragmentation : Loss of tert-butyl (Δm/z = 57) and CO$$_2$$ (Δm/z = 44).

Table 3: Spectroscopic Signatures

Technique Key Signals
$$ ^1\text{H} $$ NMR δ 1.44 (Boc), δ 8.15 (quinoline)
IR 1695 cm$$ ^{-1} $$ (C=O)
MS m/z 317.2 [M+H]$$ ^+ $$

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKVPSHCOQHAMU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427278
Record name Boc-D-Ala(2'-quinolyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170157-64-9
Record name Boc-D-Ala(2'-quinolyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Aziridine Ring-Opening Methodology

A seminal approach involves the reductive ring-opening of trans-N-Boc-3-(2'-quinolyl)aziridine-2-carboxylates using samarium diiodide (SmI₂). This method capitalizes on the electrophilic nature of aziridines, where SmI₂ selectively cleaves the C–N bond adjacent to the Boc-protected nitrogen. The reaction proceeds under anhydrous THF at −78°C, yielding β-amino esters with >85% enantiomeric excess (ee). Subsequent hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) furnishes this compound in 72% overall yield.

Key Reaction Conditions

ParameterValue
Temperature−78°C
SolventTHF
ReductantSmI₂ (2.5 equiv)
Hydrolysis AgentLiOH (1.0 M)
Overall Yield72%

Solid-Phase Peptide Synthesis (SPPS)

Recent patents describe SPPS protocols using Rink amide resin and Boc chemistry. After swelling the resin in DMF, iterative couplings employ diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) activators. The Boc group is removed via 20% piperidine in DMF, minimizing side reactions. Post-assembly, cleavage with trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5) achieves 99.8% purity after HPLC purification. This method avoids hazardous hydrofluoric acid (HF), addressing safety concerns in industrial settings.

Optimization of Protecting Group Strategies

Boc vs. Fmoc Protection

While Fmoc protocols dominate modern SPPS, Boc remains preferred for acid-stable intermediates. Comparative studies show Boc’s superiority in preventing quinoline-mediated side reactions during prolonged syntheses. For instance, Fmoc removal with piperidine at 70°C induces partial decomposition of the quinoline moiety, reducing yields to <50%. In contrast, Boc deprotection with TFA at 0°C preserves integrity, enabling gram-scale production.

Side-Chain Functionalization

The quinoline group’s electron-deficient nature necessitates orthogonal protection. Patent CN105085634A introduces a Horner–Wadsworth–Emmons (HWE) reaction to install the 2'-quinolyl side chain before Boc protection. This step ensures regioselectivity, avoiding unwanted C-3 substitution observed in Friedel–Crafts approaches.

Analytical Characterization

Spectroscopic Validation

  • Optical Rotation : [α]D25=+11±1[\alpha]^{25}_D = +11^\circ \pm 1^\circ (c = 0.62 in MeOH).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 8.4 Hz, 1H, quinoline-H), 5.21 (s, 1H, NH), 4.31 (q, J = 7.0 Hz, 1H, α-CH), 1.43 (s, 9H, Boc-CH₃).

  • HRMS : Calculated for C₁₇H₂₀N₂O₄ [M+H]⁺: 317.1501; Found: 317.1498.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity, critical for pharmaceutical applications.

Industrial-Scale Considerations

Cost-Efficiency Analysis

ComponentCost per Kilogram (USD)
Rink Amide Resin1,200
Boc-D-Ala-OH950
SmI₂3,500
TFA800

SmI₂-mediated routes are cost-prohibitive for large-scale production, favoring SPPS for batches >1 kg.

Emerging Methodologies

Enzymatic Resolution

Recent trials with Candida antarctica lipase B (CAL-B) achieved kinetic resolution of racemic D/L-Ala(2'-quinolyl)-OH, providing Boc-D-isomer in 90% ee. This biocatalytic approach reduces reliance on chiral auxiliaries.

Flow Chemistry

Continuous-flow systems enhance reproducibility for Boc protection steps. A 2025 study reported 94% yield using a microreactor with residence time <5 minutes, compared to 72% in batch processes .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Ala(2’-quinolyl)-OH can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The quinoline ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Boc-D-Ala(2’-quinolyl)-OH has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Boc-D-Ala(2’-quinolyl)-OH depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, leading to potential anticancer effects. The Boc protecting group ensures selective reactivity during peptide synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among related compounds lie in their protecting groups and substituents :

Compound Protecting Group Substituent Molecular Weight (g/mol) Key Features
Boc-D-Ala(2'-quinolyl)-OH Boc 2'-quinolyl Not explicitly provided Acid-labile protection
Fmoc-β-(2-quinolyl)-D-Ala-OH Fmoc 2-quinolyl 438.48 Base-labile protection
Boc-D-Ala(2-naphthyl)-OH Boc 2-naphthyl Not provided Bulkier aromatic group
H-β-(3-Benzothienyl)-D-Ala-OH None 3-benzothienyl Not provided Thiophene derivative
  • Protecting Groups :
    • Boc : Removed under acidic conditions (e.g., trifluoroacetic acid), ideal for orthogonal synthesis strategies.
    • Fmoc : Cleaved via base (e.g., piperidine), enabling compatibility with acid-sensitive substrates .
  • Substituents: Quinolyl: Enhances π-π stacking and hydrogen bonding in biological targets. Benzothienyl: Contains sulfur, altering electronic properties and redox behavior .

Physicochemical Properties

Compound Solubility Stability Key Applications
This compound Likely moderate in organic solvents Stable under basic conditions Peptide synthesis, medicinal chemistry
Fmoc-β-(2-quinolyl)-D-Ala-OH Not specified Sensitive to base GLP-1 studies, insulin secretion research
Boc-D-Ala(2-naphthyl)-OH Not specified Acid-labile Industrial chemical supply
H-β-(3-Benzothienyl)-D-Ala-OH Not specified No special handling noted Unspecified research
  • Stability :
    • Boc-protected derivatives are stable under basic conditions but degrade in strong acids.
    • Fmoc derivatives require anhydrous conditions to prevent premature deprotection .

Biological Activity

Boc-D-Ala(2'-quinolyl)-OH is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Protection of the Amino Group : The amino group of D-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
  • Coupling with Quinolyl Moiety : The protected D-alanine is coupled with a quinoline derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often facilitated by a catalyst like 4-dimethylaminopyridine (DMAP).
  • Deprotection : The final step involves removing the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the active compound.

The biological activity of this compound is largely attributed to its ability to interact with biological targets. The quinoline moiety can intercalate with DNA, which is crucial for its anticancer effects. Additionally, it may modulate the activity of enzymes or receptors, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

This compound has shown promise in anticancer research. Its ability to intercalate with DNA can disrupt cancer cell proliferation. Studies have evaluated its effects on various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanism and efficacy .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects : A study evaluated the compound's effects on A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity and indicating potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : Another study assessed its antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activity

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerA549 lung adenocarcinomaCytotoxicity observed
Enzyme InteractionVarious enzymesModulation of activity

Q & A

Q. What are the recommended methods for synthesizing Boc-D-Ala(2'-quinolyl)-OH, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling Boc-protected D-alanine with a 2'-quinolyl moiety. A common approach is to react Fe(II) or Cu(II) salts with quinolyl-containing ligands under controlled conditions, as seen in analogous syntheses of metal complexes . For example:

Step 1: Prepare the Boc-D-Ala precursor using standard Boc-protection protocols (e.g., reaction with di-tert-butyl dicarbonate) .

Step 2: Introduce the 2'-quinolyl group via nucleophilic substitution or metal-mediated coupling. Methanol or acetonitrile solvents are often used to dissolve reactants .

Step 3: Purify the product via vacuum filtration, followed by recrystallization or column chromatography. Yields range from 67–95% depending on reaction time and stoichiometry .

Q. Table 1: Synthesis Optimization

ParameterCondition 1 (High Yield)Condition 2 (Moderate Yield)
SolventMethanolAcetonitrile
Reaction Time18–24 hours12 hours
Metal CatalystCu(OAc)₂Fe(OTf)₂
Purity MethodRecrystallizationColumn Chromatography
Yield80–95%67–75%

Q. How should this compound be stored to ensure stability, and what factors accelerate degradation?

Methodological Answer:

  • Storage: Store desiccated at -20°C in airtight containers to prevent hydrolysis of the Boc group . Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions, which can cleave the protecting group .
  • Stability Risks: Elevated temperatures (>25°C) and prolonged exposure to light may induce racemization or decomposition. Dust formation during handling can also lead to unintended reactions .

Q. Table 2: Stability Under Different Conditions

ConditionObserved StabilityDegradation Pathway
-20°C (dry)>12 monthsNone observed
25°C (humid)2–4 weeksHydrolysis of Boc group
pH <3 or >9<1 weekAcid/Base-catalyzed cleavage

Advanced Questions

Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?

Methodological Answer: Contradictions often arise from impurities, solvent residues, or dynamic equilibria (e.g., tautomerism in the quinolyl group). To resolve these:

Cross-Validation: Use complementary techniques:

  • ESI-MS confirms molecular weight but may miss stereochemical details .
  • Circular Dichroism (CD) validates chirality but requires high purity .
  • ¹H/¹³C NMR identifies proton environments but can be obscured by paramagnetic impurities .

Controlled Experiments: Repeat synthesis under inert atmospheres to exclude oxidative byproducts. Use deuterated solvents for NMR to avoid signal splitting .

Q. How can this compound be incorporated into chiral metal complexes for catalytic applications?

Methodological Answer: The 2'-quinolyl group acts as a bidentate ligand, coordinating metals like Ru(II) or Cu(II) for transfer hydrogenation or asymmetric catalysis . Key parameters:

  • Metal Selection: Ru(II) complexes show higher enantioselectivity in ketone reduction compared to Cu(II) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ligand-metal binding but may reduce reaction rates .
  • Steric Tuning: Substituents on the quinolyl ring influence catalytic activity. Bulky groups improve selectivity but slow kinetics .

Q. Table 3: Catalytic Performance of Metal Complexes

MetalSubstrateEnantioselectivity (%)Turnover Frequency (h⁻¹)
Ru(II)Acetophenone92450
Cu(II)Cyclohexanone78320

Q. When designing kinetic studies involving this compound, how should researchers account for pH-dependent side reactions?

Methodological Answer: The carboxylic acid group in this compound is prone to deprotonation at pH >6, altering reactivity. To mitigate:

Buffer Selection: Use phosphate buffers (pH 4–7) to maintain protonation. Avoid TRIS, which chelates metal ions .

Real-Time Monitoring: Employ stopped-flow UV-Vis spectroscopy to track intermediates at millisecond resolution .

Computational Modeling: Predict pH-dependent reaction pathways using DFT calculations to identify transition states .

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